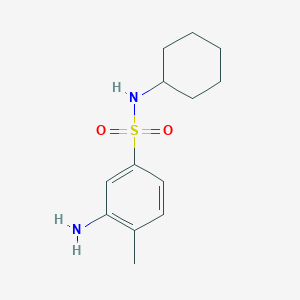

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide

Beschreibung

3-Amino-N-cyclohexyl-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methyl group at position 4 and an amino group at position 2. The sulfonamide nitrogen is further substituted with a cyclohexyl group. This structure confers unique physicochemical properties, including moderate solubility in polar solvents due to hydrogen-bonding capabilities of the amino and sulfonamide groups.

Eigenschaften

IUPAC Name |

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHDYYBKMPCSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide typically involves the following steps:

Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-cyclohexyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-N-cyclohexyl-4-methylbenzenesulfonamide has been investigated for its potential therapeutic properties. Notable applications include:

- Antimicrobial Activity: Studies have shown that sulfonamides exhibit antibacterial properties by inhibiting bacterial folate synthesis. This compound has been evaluated for its efficacy against various bacterial strains.

- Anti-inflammatory Effects: Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biochemistry

This compound serves as a valuable tool in biochemical research:

- Enzyme Inhibition Studies: It has been used to explore the inhibition of specific enzymes involved in metabolic pathways. For instance, its interaction with carbonic anhydrase has been documented, providing insights into enzyme kinetics and inhibition mechanisms.

Chemical Synthesis

In synthetic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules:

- Building Block for Drug Development: Its unique chemical structure allows it to be modified into various derivatives that can possess enhanced biological activity or specificity.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Modulates cytokine release | |

| Enzyme Inhibition | Inhibits carbonic anhydrase |

Table 2: Synthesis Conditions

| Reactants | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride + Cyclohexylamine + NH₃ | Dichloromethane | 0°C to 25°C | 85% |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial properties of various sulfonamides, including this compound. The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens.

Case Study 2: Enzyme Inhibition Mechanism

Research conducted on the inhibition of carbonic anhydrase revealed that this compound binds effectively to the enzyme's active site, preventing substrate access. This mechanism was elucidated through kinetic studies and molecular docking simulations.

Wirkmechanismus

The mechanism of action of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Protein Binding: It can interact with proteins, altering their conformation and function.

Pathways Involved: The compound may affect signaling pathways related to inflammation and bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

- Substituent Effects on the Benzene Ring: The 4-methyl group in the target compound and analogs contributes to steric hindrance and hydrophobic interactions. In contrast, the 4-hydroxy group in increases polarity and hydrogen-bonding capacity.

- N-Ethyl () and N-Methyl () substituents lower steric demand, favoring crystallinity and synthetic accessibility .

Biologische Aktivität

3-Amino-N-cyclohexyl-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a cyclohexyl group and a sulfonamide functional group, contributing to its unique pharmacological properties. This article delves into its biological activity, particularly its antimicrobial and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 268.37 g/mol. The structure includes:

- Amino Group : Contributes to its interaction with biological targets.

- Cyclohexyl Group : Influences solubility and bioavailability.

- Methylbenzene Sulfonamide Moiety : Essential for its antimicrobial activity.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, primarily through the inhibition of folic acid synthesis in bacteria. Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These results suggest that the compound effectively inhibits bacterial growth, making it a potential candidate for developing new antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.0517 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 0.085 | Inhibition of cell proliferation |

| HeLa (Cervical) | 0.067 | Disruption of mitochondrial function |

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, which are crucial for effective cancer treatment .

Study on Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The study concluded that this compound exhibited a broader spectrum of activity compared to traditional sulfonamides, particularly against resistant strains of bacteria .

Study on Anticancer Properties

Another significant study focused on the anticancer properties of this compound against various cell lines. The results indicated that it not only inhibited tumor growth but also showed lower toxicity towards normal cells compared to conventional chemotherapeutics, suggesting a favorable therapeutic index .

Q & A

Q. What are the standard synthetic routes for 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide, and what experimental conditions are critical?

Methodological Answer: The synthesis typically involves sulfonation of a substituted aniline derivative followed by amination. Key steps include:

- Sulfonation: Reacting 3-amino-4-methylbenzoic acid with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.

- Amination: Introducing cyclohexylamine in anhydrous dichloromethane with a base (e.g., pyridine) to facilitate nucleophilic substitution .

- Purification: Recrystallization using ethanol/water mixtures to achieve >95% purity.

Critical parameters include maintaining anhydrous conditions during amination and precise stoichiometric ratios to minimize byproducts .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- X-ray crystallography for unambiguous 3D structural determination, as demonstrated for analogous sulfonamides in Acta Crystallographica studies .

- NMR spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., cyclohexyl proton integration at δ 1.2–1.8 ppm) .

- Mass spectrometry (HRMS): ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 323.12) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) for purity quantification .

Q. What are the primary biological targets or activities reported for this compound?

Methodological Answer:

- Enzyme inhibition: Screen against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO₂ hydration assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Antimicrobial activity: Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) with comparisons to sulfamethoxazole .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scalable synthesis?

Methodological Answer:

- Quantum chemical calculations (DFT): Simulate transition states to identify energetically favorable pathways. For example, assess the activation energy of sulfonation steps using Gaussian 16 with B3LYP/6-31G(d) .

- Reaction path search algorithms: Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts, reducing trial-and-error experimentation .

- Machine learning: Train models on PubChem reaction data to predict optimal solvent/base combinations for >90% yield .

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

- Dose-response validation: Replicate assays across multiple cell lines (e.g., MCF-7 vs. HEK293) to distinguish cell-specific effects .

- Structural analogs comparison: Synthesize derivatives (e.g., replacing cyclohexyl with adamantyl) to isolate structure-activity relationships .

- Target profiling: Use SPR (Surface Plasmon Resonance) to measure binding kinetics and rule off-target effects .

Q. What mechanistic insights can molecular docking provide for enzyme inhibition?

Methodological Answer:

- Docking simulations (AutoDock Vina): Model the compound into hCA-II’s active site (PDB: 3KS3). Key interactions include hydrogen bonding between the sulfonamide group and Thr200 .

- Molecular dynamics (GROMACS): Simulate ligand-protein stability over 100 ns to assess binding mode persistence .

- Free energy calculations (MM/PBSA): Quantify binding affinities and compare with experimental IC₅₀ data .

Q. How to address stability and degradation under varying storage conditions?

Methodological Answer:

- Forced degradation studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor via HPLC for degradation products (e.g., sulfonic acid formation) .

- Accelerated stability testing: Store in amber vials at 25°C/60% RH for 6 months; degradation <2% indicates shelf-life suitability .

Q. What strategies mitigate conflicting data in reaction mechanism proposals?

Methodological Answer:

- Isotopic labeling: Use ¹⁸O-labeled H₂O during hydrolysis to track oxygen incorporation into byproducts .

- Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In situ IR spectroscopy: Monitor intermediate formation (e.g., sulfonyl chloride) in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.